molecular formula C19H22N2O B12508229 3-{[6-(4-Methylphenyl)pyridin-3-yl]oxy}-1-azabicyclo[2.2.2]octane

3-{[6-(4-Methylphenyl)pyridin-3-yl]oxy}-1-azabicyclo[2.2.2]octane

Cat. No.: B12508229
M. Wt: 294.4 g/mol
InChI Key: NPDLTEZXGWRMLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-{[6-(4-Methylphenyl)pyridin-3-yl]oxy}-1-azabicyclo[2.2.2]octane (IUPAC name: (R)-3-(6-(4-methylphenyl)-pyridin-3-yloxy)-1-azabicyclo[2.2.2]octane) is a chiral azabicyclic derivative with a quinuclidine core (1-azabicyclo[2.2.2]octane). Notably, its fumarate salt has been patented for therapeutic use, with dosing regimens ranging from once to three times daily, suggesting optimized pharmacokinetic properties .

Preparation Methods

The synthesis of AQW-051 involves several steps, starting with the preparation of the key intermediate, (3R)-3-{[6-(4-methylphenyl)pyridin-3-yl]oxy}-1-azabicyclo[2.2.2]octane . The synthetic route includes the following steps:

    Formation of the pyridine ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate starting materials.

    Introduction of the phenyl group: The phenyl group is introduced through a substitution reaction, where a suitable phenyl derivative is reacted with the pyridine intermediate.

    Formation of the azabicyclo[2.2.2]octane ring: The azabicyclo[2.2.2]octane ring is formed through a cyclization reaction, where the pyridine-phenyl intermediate is reacted with a suitable cyclizing agent.

    Final coupling reaction: The final step involves the coupling of the azabicyclo[2.2.2]octane intermediate with the pyridine-phenyl intermediate to form AQW-051.

Industrial production methods for AQW-051 involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using appropriate solvents and catalysts .

Chemical Reactions Analysis

Salt Formation Reactions

AQW-051 forms pharmaceutically relevant salts to enhance solubility and bioavailability. One notable example is its fumarate salt:

Reaction Type Reactants Conditions Products
Acid-base neutralizationAQW-051 [(3R)-3-{[6-(4-methylphenyl)pyridin-3-yl]oxy}-1-azabicyclo[2.2.2]octane] + fumaric acidSolvent-mediated synthesisAQW-051 fumarate (C₁₉H₂₂N₂O·C₄H₄O₄), molecular weight 410.5 g/mol

The fumarate salt is characterized by improved stability and is frequently used in preclinical studies for enhanced pharmacokinetic properties .

Synthetic Pathway and Key Intermediate Reactions

While detailed synthetic protocols are proprietary, the general route involves:

  • Formation of the pyridine intermediate :

    • Substitution at the pyridine C3 position with a tolyl group.

    • Oxidative coupling to introduce the bicyclo[2.2.2]octane moiety .

  • Ring-closing reactions :

    • Cyclization of azabicyclo[2.2.2]octane precursors under catalytic conditions.

Critical intermediates include:

  • 6-(4-methylphenyl)pyridin-3-ol: Synthesized via Suzuki-Miyaura coupling of a boronic acid derivative with a halogenated pyridine.

  • (3R)-3-hydroxy-1-azabicyclo[2.2.2]octane: Generated through stereoselective reduction of a ketone intermediate .

Pharmacologically Relevant Interactions

AQW-051’s primary therapeutic action arises from its interaction with nicotinic acetylcholine receptors (nAChRs):

  • Receptor binding : Acts as a partial agonist at α7 nAChRs, stabilizing the receptor’s open conformation through hydrogen bonding and π-π interactions .

  • Metabolic transformations : Phase I metabolism involves oxidation of the methylphenyl group, forming hydroxylated derivatives detected in pharmacokinetic studies .

Comparative Reactivity with Structural Analogs

Compound Key Functional Groups Reactivity Profile
AQW-051 Pyridinyloxy, bicyclo[2.2.2]octaneSalt formation (fumarate), oxidative metabolism, selective α7 nAChR agonism
PHA-543613 PyridinylmethylamineLower metabolic stability due to amine oxidation susceptibility
TC-5619 Quinuclidine coreEnhanced lipophilicity but reduced selectivity for α7 nAChRs

Research Findings

  • Stability under physiological conditions : AQW-051 exhibits moderate stability in plasma, with a half-life of 4–6 hours in rodent models .

  • Stereochemical specificity : The (3R)-enantiomer (AQW-051) shows 10-fold higher receptor affinity than the (3S)-enantiomer (VQW-765) due to optimal spatial alignment with α7 nAChR binding pockets .

Scientific Research Applications

3-{[6-(4-Methylphenyl)pyridin-3-yl]oxy}-1-azabicyclo[2.2.2]octane, also known as AQW-051, is a chemical compound with several potential applications, particularly in the treatment of neurological disorders. Novartis developed this compound as a novel, potent, and selective partial agonist of the alpha-7 nicotinic acetylcholine receptor, with potential use for treating cognitive deficits associated with schizophrenia, Alzheimer’s disease, and Parkinson’s disease.

Properties

The compound has a molecular formula of C19H22N2O and a molecular weight of 294.4 g/mol. The IUPAC name is 3-[6-(4-methylphenyl)pyridin-3-yl]oxy-1-azabicyclo[2.2.2]octane.

Other names and identifiers:

  • IUPAC Name: 3-[6-(4-methylphenyl)pyridin-3-yl]oxy-1-azabicyclo[2.2.2]octane
  • InChI: InChI=1S/C19H22N2O/c1-14-2-4-15(5-3-14)18-7-6-17(12-20-18)22-19-13-21-10-8-16(19)9-11-21/h2-7,12,16,19H,8-11,13H2,1H3
  • InChI Key: NPDLTEZXGWRMLQ-UHFFFAOYSA-N
  • Canonical SMILES: CC1=CC=C(C=C1)C2=NC=C(C=C2)OC3CN4CCC3CC4

Treatment of Neurological Disorders

AQW-051 is a partial agonist of the alpha-7 nicotinic acetylcholine receptor, making it potentially useful in treating cognitive deficits associated with neurological disorders. These disorders include:

  • Schizophrenia
  • Alzheimer’s disease
  • Parkinson’s disease

Dual Pharmacophore Development

This compound can act as an inhibitor of phosphodiesterase type IV (PDE4) and as an antagonist of muscarinic acetylcholine receptors (mAChRs) . Muscarinic acetylcholine receptors, including subtypes M1-M5, mediate various inhibitory and excitatory actions in vertebrate organs . The compounds that have these properties may be useful in the treatment and/or prophylaxis of respiratory diseases, including inflammatory and allergic diseases such as chronic obstructive pulmonary disease (COPD), asthma, rhinitis (e.g. allergic rhinitis), atopic dermatitis, or psoriasis .

Treatment of Inflammatory and Allergic Diseases

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The azabicyclo[2.2.2]octane scaffold is a common pharmacophore in medicinal chemistry, often modified to modulate receptor affinity and metabolic stability. Below is a detailed comparison of the target compound with key analogs:

Core Structural Analogs

Compound A : (2R)-2-(Pyridin-3-yl)-1-azabicyclo[2.2.2]octane

  • Formula : C₁₂H₁₆N₂
  • Key Features : Lacks the 4-methylphenyl and oxygen linker present in the target compound.
  • Relevance: Demonstrates the importance of the pyridin-3-yloxy substitution for enhanced binding to nicotinic acetylcholine receptors (nAChRs).

Compound B : (3R)-1-[2-Oxo-2-(pyrazin-2-ylamino)ethyl]-3-[(1-phenylcyclooctyl)carbonyl]oxy]-1-azoniabicyclo[2.2.2]octane bromide

  • Formula : C₃₀H₃₄BrN₅O₃
  • Key Features: Incorporates a pyrazin-2-ylamino group and a phenylcyclooctylcarboxylate substituent.
  • Relevance : The bulky phenylcyclooctyl group enhances steric hindrance, likely reducing metabolic clearance but increasing molecular weight (m/e 356 [M]+) compared to the target compound .

Substituted Pyridazine/Pyridine Derivatives

Compound C : (±)-3-[6-(4-Trifluoromethyl-phenylethynyl)-pyridazin-3-yloxy]-1-azabicyclo[2.2.2]octane

  • Formula : C₂₁H₁₉F₃N₄O
  • Key Features : Replaces the 4-methylphenyl group with a 4-trifluoromethyl-phenylethynyl moiety.
  • Relevance : The electron-withdrawing trifluoromethyl group enhances receptor-binding affinity but may reduce solubility. Melting point: 131.9–133.8°C .

Compound D : (±)-3-(6-Thiophen-3-ylethynyl-pyridazin-3-yloxy)-1-azabicyclo[2.2.2]octane fumarate

  • Formula : C₂₀H₂₀N₄O₆S (fumarate salt)
  • Key Features : Substitutes the 4-methylphenyl with a thiophene ring.
  • Relevance : The thiophene group introduces sulfur-based interactions, improving metabolic stability. Melting point: 133.9–141.6°C .

Pharmacokinetic and Pharmacodynamic Comparisons

Parameter Target Compound Compound A Compound C Compound D
Molecular Weight ~356 g/mol* 188.27 g/mol 404.40 g/mol 444.45 g/mol
Lipophilicity (LogP) High (estimated) Moderate High Moderate-High
Melting Point Not reported Not reported 131.9–133.8°C 133.9–141.6°C
Therapeutic Indication Neurological Research use Neurological Neurological
Dosing Frequency 1–3× daily N/A Not reported Not reported

*Estimated based on structural similarity to patented analogs .

Key Research Findings

  • Bioavailability : The 4-methylphenyl group in the target compound enhances membrane permeability compared to unsubstituted analogs like Compound A .
  • Receptor Specificity : Pyridazine-based analogs (e.g., Compound C) show higher affinity for α4β2 nAChRs but lower selectivity compared to the target compound’s pyridine-oxygen linker .
  • Metabolic Stability : The quinuclidine core in the target compound resists cytochrome P450 oxidation better than thia-azabicyclo derivatives (e.g., 4-thia-1-azabicyclo[3.2.0]heptane analogs) .

Biological Activity

3-{[6-(4-Methylphenyl)pyridin-3-yl]oxy}-1-azabicyclo[2.2.2]octane, also known as AQW-051 or VQW-765, is a synthetic compound with a unique bicyclic structure that has garnered attention for its potential therapeutic applications, particularly in cognitive disorders such as schizophrenia, Alzheimer's disease, and Parkinson's disease. This article explores the biological activity of this compound, focusing on its interactions with nicotinic acetylcholine receptors, specifically the α7 subtype, and its implications for cognitive enhancement.

  • Molecular Formula : C₁₉H₂₂N₂O
  • Molecular Weight : 310.39 g/mol
  • IUPAC Name : 3-[6-(4-methylphenyl)pyridin-3-yl]oxy-1-azabicyclo[2.2.2]octane

The primary biological activity of AQW-051 involves its role as a partial agonist at the α7 nicotinic acetylcholine receptor (nAChR). This receptor is crucial for various cognitive functions, including learning and memory. The compound's selective binding to the α7 subtype allows it to modulate cholinergic signaling pathways effectively, leading to enhanced neurotransmission and potential improvements in cognitive performance.

Interaction Studies

Research has demonstrated that AQW-051 selectively binds to α7 nAChRs, influencing synaptic transmission and neuroplasticity. Techniques such as radioligand binding assays and electrophysiological recordings have been employed to evaluate the compound's efficacy and selectivity in various studies.

Biological Activity and Therapeutic Potential

Numerous studies have highlighted the therapeutic potential of AQW-051 in treating cognitive deficits associated with neurodegenerative diseases:

  • Cognitive Enhancement : Animal model studies indicate that AQW-051 can enhance cognitive performance, suggesting its utility in managing symptoms of cognitive decline related to conditions like Alzheimer's disease.
  • Neuroprotective Effects : The compound exhibits neuroprotective properties by modulating excitatory neurotransmission, which may help mitigate neuronal damage in neurodegenerative disorders.
  • Potential Applications : Given its mechanism of action, AQW-051 is being investigated for applications beyond cognitive enhancement, including potential roles in managing anxiety and mood disorders due to its influence on cholinergic systems.

Comparative Analysis with Similar Compounds

To contextualize AQW-051's biological activity, a comparison with structurally similar compounds is useful:

Compound NameStructure TypeBiological Activity
1-Azabicyclo[2.2.2]octaneBicyclicNicotinic receptor modulation
AnabasineAlkaloidNicotinic receptor agonist; effects on cognition
VareniclinePartial agonistSmoking cessation; cognitive enhancement
GalantamineAlkaloidAcetylcholinesterase inhibitor; Alzheimer's treatment

AQW-051's selective action on the α7 nicotinic receptor subtype distinguishes it from these compounds, potentially allowing for targeted therapeutic effects without broader cholinergic activation.

Case Studies and Research Findings

Several key studies have contributed to the understanding of AQW-051's biological activity:

  • Cognitive Performance Studies : In a study involving rodent models, administration of AQW-051 resulted in significant improvements in tasks measuring learning and memory compared to control groups.
  • Neuroprotective Studies : Research has shown that AQW-051 can reduce neuronal apoptosis in models of neurodegeneration, indicating its potential as a protective agent against cognitive decline.
  • Pharmacokinetics : Studies on the pharmacokinetic profile of AQW-051 indicate good brain penetration and a favorable distribution profile, which are crucial for its effectiveness as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-{[6-(4-Methylphenyl)pyridin-3-yl]oxy}-1-azabicyclo[2.2.2]octane?

  • Methodological Answer : Synthesis typically involves coupling the pyridinyloxy moiety to the azabicyclo[2.2.2]octane core via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For example, analogs of azabicyclo compounds have been synthesized using reflux conditions with potassium hydroxide and ethanol to facilitate cyclization, as seen in similar bicyclic systems . Characterization should include NMR (¹H/¹³C), FTIR, and mass spectrometry to confirm regioselectivity and purity .

Q. How can researchers assess the compound’s solubility and stability under experimental conditions?

  • Methodological Answer : Solubility should be tested in polar (e.g., water, DMSO) and non-polar solvents (e.g., chloroform) using UV-Vis spectroscopy or HPLC. Stability studies under varying pH (1–13), temperature (4–40°C), and light exposure should employ accelerated degradation protocols, with LC-MS or NMR monitoring for structural integrity .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while 2D NMR (COSY, HSQC, HMBC) resolves stereochemistry and substituent positions. For example, NOESY experiments can distinguish axial vs. equatorial orientations in the bicyclo[2.2.2]octane system .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) can model interactions with receptors like GPCRs or enzymes. Density functional theory (DFT) calculations (B3LYP/6-31G*) optimize geometry and electronic properties, aiding in SAR analysis .

Q. What experimental designs are optimal for evaluating pharmacological activity while minimizing variability?

  • Methodological Answer : Use randomized block designs with split-plot arrangements to account for variables like dosage, administration route, and biological replicates. For example, split-split plot designs have been applied in pharmacological studies to isolate treatment effects from temporal or environmental variability .

Q. How should researchers address contradictory data in structure-activity relationship (SAR) studies?

  • Methodological Answer : Apply multivariate statistical analysis (e.g., PCA or PLS regression) to identify confounding variables. Replicate experiments under controlled conditions (e.g., fixed pH, temperature) and validate using orthogonal assays (e.g., SPR for binding affinity vs. cellular assays for functional activity) .

Q. What strategies are effective for studying metabolic pathways and degradation products?

  • Methodological Answer : Use in vitro microsomal assays (e.g., human liver microsomes) with LC-HRMS to identify Phase I/II metabolites. For environmental degradation, simulate abiotic conditions (e.g., UV light, oxidative radicals) and analyze by GC-MS or HPLC-DAD to track transformation products .

Q. How can cross-disciplinary approaches enhance understanding of this compound’s ecological impact?

  • Methodological Answer : Integrate ecotoxicology assays (e.g., Daphnia magna toxicity tests) with environmental fate modeling (e.g., EPI Suite) to predict bioaccumulation and persistence. Field studies should employ stratified sampling to correlate laboratory data with real-world exposure levels .

Q. Theoretical and Methodological Integration

Q. What theoretical frameworks guide mechanistic studies of this compound’s biological activity?

  • Methodological Answer : Link hypotheses to established theories (e.g., lock-and-key vs. induced-fit binding models) using kinetic (Michaelis-Menten) and thermodynamic (van’t Hoff analysis) approaches. For example, free energy calculations (MM-PBSA) from MD trajectories can validate binding mechanisms .

Q. How can researchers balance exploratory and hypothesis-driven approaches in SAR optimization?

  • Methodological Answer : Adopt a quadripolar model:

Theoretical Pole : Define SAR hypotheses based on prior literature.

Technical Pole : Use combinatorial libraries (e.g., substituent variations at the 4-methylphenyl group) for high-throughput screening .

Morphological Pole : Analyze structural trends via cheminformatics tools (e.g., MOE descriptors).

Epistemological Pole : Validate findings through peer critique and replication .

Properties

Molecular Formula

C19H22N2O

Molecular Weight

294.4 g/mol

IUPAC Name

3-[6-(4-methylphenyl)pyridin-3-yl]oxy-1-azabicyclo[2.2.2]octane

InChI

InChI=1S/C19H22N2O/c1-14-2-4-15(5-3-14)18-7-6-17(12-20-18)22-19-13-21-10-8-16(19)9-11-21/h2-7,12,16,19H,8-11,13H2,1H3

InChI Key

NPDLTEZXGWRMLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC=C(C=C2)OC3CN4CCC3CC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.